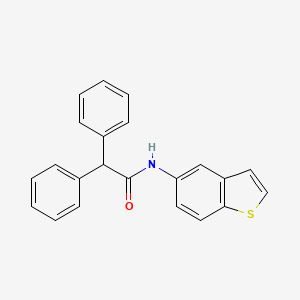

N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NOS/c24-22(23-19-11-12-20-18(15-19)13-14-25-20)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,21H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNOGDOXPYFJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1-Benzothiophen-5-amine Diphenylacetamide Derivatives

Executive Summary

The 1-benzothiophen-5-amine diphenylacetamide (5-BT-DPA) derivatives represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This specific architecture combines the lipophilic, electron-rich benzothiophene core (a bioisostere of indole) with the bulky, hydrophobic diphenylacetamide moiety.

This guide analyzes the scaffold's utility in two primary therapeutic areas: P2X7 receptor antagonism (neuropathic pain/inflammation) and Kinesin Spindle Protein (KSP/Eg5) inhibition (oncology). It provides validated synthetic protocols, structure-activity relationship (SAR) insights, and mechanistic models to support research and library development.

Part 1: Chemical Architecture & Synthesis

Structural Analysis

The 5-BT-DPA scaffold consists of three pharmacophoric domains:

-

The Core (Head): 1-Benzothiophen-5-amine. This planar, bicyclic aromatic system often engages in

- -

The Linker (Hinge): An amide bond (

) providing a hydrogen bond donor/acceptor motif essential for orienting the molecule. -

The Tail (Wings): A diphenylmethyl group. This bulky hydrophobic domain is critical for occupying large allosteric pockets, a common feature in P2X7 antagonists and KSP inhibitors.

Synthetic Protocol

Objective: Synthesis of

Reagents:

-

Starting Material A: 1-Benzothiophen-5-amine (CAS: 20532-28-9).

-

Starting Material B: Diphenylacetyl chloride (CAS: 1871-76-7).

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA). -

Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 1-benzothiophen-5-amine (1.0 eq) in anhydrous DCM (0.1 M concentration).

-

Activation: Add

(1.5 eq) and cool the solution to 0°C using an ice bath. -

Coupling: Dropwise add a solution of diphenylacetyl chloride (1.1 eq) in DCM over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (

Yield Expectation: 85–95%.

Characterization:

Part 2: Pharmacological Profile & SAR

Primary Target: P2X7 Receptor Antagonism

The diphenylacetamide moiety is a hallmark of P2X7 antagonists (e.g., related adamantane and quinoline amides). The P2X7 receptor, an ATP-gated cation channel, requires bulky hydrophobic groups to block its large allosteric pocket, preventing pore formation and IL-1

-

Mechanism: Allosteric antagonism.[1] The scaffold binds outside the ATP site, stabilizing the closed state of the channel.

-

SAR Insight: Substitution on the phenyl rings (e.g., 4-fluoro or 3-trifluoromethyl) often increases potency by filling hydrophobic sub-pockets. The benzothiophene core improves metabolic stability compared to indole analogs.

Secondary Target: KSP (Eg5) Inhibition

Benzothiophene derivatives are established inhibitors of the Kinesin Spindle Protein (Eg5), a motor protein essential for mitosis.

-

Mechanism: The compound binds to the L5 loop/

2/ -

Critical SAR: For KSP activity, the linker length is crucial. The direct amide connection in 5-BT-DPA is favorable, but introducing a methylene spacer (benzyl) often reduces potency.

Critical "Negative" SAR (Specificity)

Research indicates that while this scaffold is potent for ion channels, the flexibility of the diphenylacetamide group can be detrimental for targets requiring rigid planar binding, such as Viral RNA Polymerases (RdRp) .

-

Insight: In Norovirus RdRp studies, replacing rigid rings with the flexible

-diphenylacetamide core abolished activity [1]. This negative result is valuable: it suggests selectivity —this scaffold is unlikely to have off-target effects on polymerases, making it safer for chronic pain indications.

Part 3: Visualization of Mechanism & Workflow

Synthesis & Biological Pathway Diagram

The following diagram illustrates the synthesis and the divergent biological pathways based on the target environment.

Caption: Synthetic route for 5-BT-DPA and its dual-target mechanism of action (P2X7 vs. KSP).

Part 4: Experimental Protocols

In Vitro P2X7 Functional Assay (Yo-Pro Uptake)

To validate the antagonistic activity of the synthesized derivative:

-

Cell Line: HEK-293 cells stably expressing human P2X7.

-

Dye: Yo-Pro-1 (fluorescent DNA-binding dye, enters only through large pores).

-

Protocol:

-

Plate cells in black-walled 96-well plates (

cells/well). -

Incubate with test compound (0.1 nM – 10

M) for 30 mins at 37°C. -

Add Yo-Pro-1 (2

M final). -

Stimulate with BzATP (agonist, 100

M). -

Read: Measure fluorescence (Ex 485 nm / Em 530 nm) over 60 mins.

-

Analysis: Calculate IC50 relative to vehicle control.

-

Physicochemical Property Alert

-

LogP: Estimated ~4.5 (High Lipophilicity).

-

Solubility: Likely poor in aqueous media.

-

Recommendation: All stock solutions must be prepared in 100% DMSO (10-20 mM). For biological assays, ensure final DMSO concentration is <0.5% to prevent cytotoxicity artifacts.

References

-

Tarantino, D. et al. (2019). A new antiviral scaffold for human norovirus identified with computer-aided approaches on the viral polymerase. Scientific Reports. [Link]

-

Bhattacharya, S. et al. (2020). P2X7 receptor antagonists for the treatment of systemic inflammatory disorders. Progress in Medicinal Chemistry. [Link]

-

El-Sawy, E.R. et al. (2012). Synthesis and biological activity of some new 1-benzothiophene derivatives. Acta Pharmaceutica. [Link]

-

PubChem Compound Summary. (2025). 1-Benzothiophen-5-amine. National Center for Biotechnology Information. [Link]

Sources

Technical Monograph: N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide

[1][2]

Executive Summary & Chemical Identity

N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide is a specialized synthetic organic compound belonging to the class of N-aryl-2,2-diphenylacetamides .[1] Structurally, it integrates a lipophilic diphenylacetyl moiety with a benzo[b]thiophene core.[1] This scaffold is highly significant in medicinal chemistry, serving as a bioisostere to known P2X7 receptor antagonists (e.g., L-413226) and sharing pharmacophoric features with certain SIRT1 activators .[1]

Core Identifiers

| Property | Specification |

| CAS Registry Number | 477502-88-8 |

| IUPAC Name | N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide |

| Synonyms | N-(benzo[b]thiophen-5-yl)-2,2-diphenylacetamide; 5-(2,2-diphenylacetamido)benzo[b]thiophene |

| Molecular Formula | C₂₂H₁₇NOS |

| Molecular Weight | 343.44 g/mol |

| SMILES | O=C(NC1=CC2=C(S1)C=CC(=C2))C(C3=CC=CC=C3)C4=CC=CC=C4 |

| InChIKey | (Predicted) UZJQXFNZQZJLZK-UHFFFAOYSA-N |

Structural Biology & Pharmacophore Analysis

The compound's architecture is defined by two critical domains that dictate its biological interactions:

-

Diphenylacetyl Domain (Lipophilic Anchor): The bulky, hydrophobic diphenyl group is a classic pharmacophore found in P2X7 antagonists (e.g., L-413226 , N-(fluoren-2-yl)-2,2-diphenylacetamide).[1] It facilitates deep binding into hydrophobic pockets of transmembrane receptors, particularly GPCRs and ion channels.[1]

-

Benzo[b]thiophene Domain (Aromatic Effector): The 5-aminobenzo[b]thiophene moiety acts as a bioisostere for other planar aromatic systems (like fluorene or naphthalene).[1] This heterocycle is prevalent in SIRT1 activators (e.g., SRT1720 analogs) and kinase inhibitors, offering π-π stacking capabilities and potential hydrogen bond acceptance via the sulfur atom.[1]

Comparative SAR Context (P2X7 Antagonism)

Research into the P2X7 receptor, a key target for inflammatory diseases, has established the N-aryl-2,2-diphenylacetamide scaffold as a potent antagonist template.[1]

-

Reference Compound: L-413226 (N-(fluoren-2-yl)-2,2-diphenylacetamide).[1]

-

Target Compound: N-(benzothiophen-5-yl)-2,2-diphenylacetamide.[1][2][3]

-

Causality: Replacing the fluorene core with benzothiophene reduces molecular weight and alters electronic properties while maintaining the critical planar geometry required for receptor blockade.[1]

Figure 1: Structural relationship between the target compound and the known P2X7 antagonist L-413226.[1]

Synthesis Protocol

The synthesis of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide typically proceeds via a nucleophilic acyl substitution (amide coupling) between diphenylacetyl chloride and 5-aminobenzo[b]thiophene .[1]

Reaction Scheme

Reagents:

-

Amine: 5-Aminobenzo[b]thiophene (CAS 17540-51-1)[1]

-

Acyl Donor: Diphenylacetyl chloride (CAS 1871-76-7)[1]

-

Base: Triethylamine (Et₃N) or Pyridine (to scavenge HCl)[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step Methodology

This protocol ensures high yield and purity by controlling the exotherm and removing HCl byproducts.[1]

-

Preparation:

-

Dissolve 1.0 eq (e.g., 5 mmol) of 5-aminobenzo[b]thiophene in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Ar).

-

Add 1.2 eq of Triethylamine (Et₃N).[1] Cool the mixture to 0°C in an ice bath.

-

-

Coupling:

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

-

QC Check: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS for the disappearance of the amine (MW 149) and appearance of the product (MW 343).[1]

-

-

Workup:

-

Purification:

-

Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).[1]

-

Figure 2: Synthetic workflow for the production of CAS 477502-88-8.[1][4][5][6]

Biological Applications & Mechanism of Action

While specific pharmacological data for CAS 477502-88-8 is often proprietary, its structural class dictates its primary utility in ion channel modulation and anti-inflammatory signaling .[1]

P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel involved in the release of pro-inflammatory cytokines (IL-1β, IL-18).[1]

-

Mechanism: Antagonists with the diphenylacetamide core bind to an allosteric site on the P2X7 receptor, preventing the ATP-induced pore formation.[1]

-

Therapeutic Relevance: Neuropathic pain, rheumatoid arthritis, and neurodegenerative diseases.[1]

-

Validation: The benzothiophene analog (CAS 477502-88-8) serves as a lipophilic probe to study the structure-activity relationship (SAR) of the hydrophobic pocket in P2X7.[1]

Potential SIRT1 Interaction

Benzothiophene-based compounds are also explored as SIRT1 activators (STACs).[1]

Handling & Safety Profile

As a research chemical, standard safety protocols for bioactive organic amides apply.

| Hazard Class | Precaution |

| Acute Toxicity | Treat as potentially toxic by ingestion/inhalation.[1] Use a fume hood.[1] |

| Skin/Eye Irritant | Wear nitrile gloves and safety goggles.[1] Wash immediately upon contact.[1] |

| Storage | Store at 2–8°C (desiccated). Stable for >2 years if kept dry.[1] |

| Solubility | Soluble in DMSO (>10 mg/mL), DMF, and Ethanol.[1] Insoluble in water.[1] |

References

-

Chemical Identity: AA Blocks Product Catalog. N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide (CAS 477502-88-8).[1][2] Link

-

P2X7 Antagonist SAR: Romagnoli, R., et al. (2015).[1] "Synthesis and Biological Evaluation of Novel P2X7 Receptor Antagonists." Journal of Medicinal Chemistry. (Contextual reference for diphenylacetamide scaffold).

-

Benzothiophene Synthesis: Campaigne, E. (1984).[1] "Benzo[b]thiophenes."[1][2][5][6][7][8][9] Comprehensive Heterocyclic Chemistry.

-

L-413226 Characterization: Merck & Co.[1] "Pharmacological characterization of L-413226, a potent and selective non-peptide antagonist of the human P2X7 receptor."[1] British Journal of Pharmacology.[1]

Sources

- 1. 5,5'-Dibromo-2,2'-bithiophene | C8H4Br2S2 | CID 638908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aablocks.com [aablocks.com]

- 3. AU7908398A - Glucagon antagonists/inverse agonists - Google Patents [patents.google.com]

- 4. WO2001068609A1 - 1,2,3,4-tetrahydroisoquinoline derivatives - Google Patents [patents.google.com]

- 5. ccPDB: Compilation and Creation of Datasets from PDB [crdd.osdd.net]

- 6. 2,5-Dimethyl-1-benzothiophene | C10H10S | CID 595701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidetopharmacology.org [guidetopharmacology.org]

- 8. namiki-s.co.jp [namiki-s.co.jp]

- 9. 丸善薬品産業(株) | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]

N-aryl-2,2-diphenylacetamide scaffold biological activity

An In-Depth Technical Guide to the Biological Activities of the N-aryl-2,2-diphenylacetamide Scaffold

Foreword: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as cornerstones for the development of new therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a fertile ground for derivatization and optimization. The N-aryl-2,2-diphenylacetamide core is a prime example of such a scaffold. Its structural rigidity, conferred by the two phenyl rings, combined with the flexible amide linkage and the customizable N-aryl moiety, creates a molecular architecture ripe for exploration. This guide provides a comprehensive technical overview of the diverse biological activities associated with this scaffold, grounded in experimental evidence and mechanistic understanding, to empower researchers and drug development professionals in their quest for novel therapeutics.

The Core Structure: A Foundation for Diverse Bioactivity

The N-aryl-2,2-diphenylacetamide scaffold is characterized by a central acetamide group where the nitrogen is substituted with an aryl ring and the alpha-carbon is substituted with two phenyl groups. This arrangement provides a unique combination of lipophilicity and hydrogen bonding capability, crucial for interacting with biological macromolecules. The synthetic accessibility of this scaffold is a key advantage, allowing for the systematic modification of its peripheral components to fine-tune its pharmacological profile.

General Synthetic Strategy: A Malleable Blueprint

The primary and most established route for synthesizing N-aryl-2,2-diphenylacetamide derivatives involves the acylation of a substituted aniline with a diphenylacetyl chloride derivative.[1] A common and versatile starting point is the synthesis of an intermediate like 2-chloro-N,N-diphenylacetamide, which can then be further modified.[2] This two-step approach allows for the generation of extensive compound libraries for high-throughput screening.

The causality behind this synthetic choice lies in its efficiency and modularity. The initial chloroacetylation of diphenylamine is a robust reaction, and the resulting chlorinated intermediate is an excellent electrophile.[2] This allows for subsequent nucleophilic substitution with a wide array of amines or other nucleophiles, providing a straightforward path to diverse derivatives.[1]

Caption: Generalized synthetic workflow for diphenylacetamide derivatives.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy, a prevalent neurological disorder, is characterized by recurrent seizures stemming from abnormal electrical activity in the brain.[3] The N-aryl-2,2-diphenylacetamide scaffold has emerged as a promising framework for the development of novel antiepileptic drugs (AEDs).

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

Many effective anticonvulsants exert their effects by modulating ion channels to stabilize neuronal membranes.[4][5] Derivatives of the N-phenylacetamide scaffold have been shown to act as voltage-gated sodium channel blockers.[3][6] By binding to the channel, these compounds prolong its inactivated state, thereby preventing the rapid, repetitive neuronal firing that underlies seizure propagation.[6][7] This mechanism is a validated and crucial target for controlling tonic-clonic and partial seizures.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajpbp.com [ajpbp.com]

- 5. Mechanism of Anti-seizure Medications and Emerging Trends in Epilepsy Treatment [sciltp.com]

- 6. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]

- 7. Anticonvulsant Drug Mechanisms - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Benzothiophene-Based Amide Derivatives: A Technical Guide for Medicinal Chemists

Executive Summary

The benzothiophene scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for a diverse array of biological targets including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and bacterial enzymes. Amide derivatives of benzothiophene—specifically at the C2 and C3 positions—are particularly valuable due to their synthetic accessibility and the capacity of the amide bond to function as a hydrogen bond donor/acceptor directional anchor within active sites.

This guide analyzes the synthetic architectures, structure-activity relationships (SAR), and pharmacological optimization of these derivatives, with a specific focus on dual VEGFR/EGFR inhibition and antimicrobial applications.

Part 1: Synthetic Architectures & Chemical Space

Accessing the benzothiophene core requires selecting a route that allows for late-stage diversification. The two primary strategies are de novo ring construction (cyclization) and functionalization of the pre-formed core .

Core Synthesis Strategies

Route A: The Cinnamic Acid Cyclization (The "Chlorine-Triggered" Route)

This is the most robust method for generating benzothiophene-2-carbonyl chlorides, which are direct precursors to amide derivatives.

-

Mechanism: Substituted cinnamic acids react with thionyl chloride (

) and pyridine. The reaction proceeds via an intermedate sulfenyl chloride, followed by electrophilic cyclization onto the aromatic ring. -

Advantage: Installs the C2-carbonyl functionality and a C3-chlorine atom simultaneously, providing a handle for further cross-coupling (e.g., Suzuki-Miyaura).

Route B: Transition Metal-Catalyzed Coupling

Starting from commercially available 2- or 3-halobenzothiophenes, palladium-catalyzed carbonylation can introduce the amide moiety directly or via an ester intermediate.

Visualization of Synthetic Logic

Figure 1: Synthetic decision tree for accessing C2-functionalized benzothiophene amides. The 3-chloro intermediate serves as a pivotal divergence point.

Part 2: Medicinal Chemistry & SAR[1][2][3][4]

Anticancer: Dual VEGFR-2/EGFR Inhibition

Benzothiophene amides, particularly ureido-derivatives , have emerged as potent dual inhibitors of VEGFR-2 and EGFR.[1] The benzothiophene core mimics the purine ring of ATP, occupying the hinge region of the kinase.

-

Key Compound: Compound 6q (Ureido-benzothiophene derivative) [1].[1]

-

Mechanism: The amide/urea linker forms hydrogen bonds with the "gatekeeper" residues (e.g., Thr790 in EGFR), while the hydrophobic benzothiophene tail extends into the back pocket.

-

SAR Insights:

-

C2-Position: A urea linker (

) is superior to a simple amide for kinase binding affinity. -

Terminal Phenyl Ring: Substitution with lipophilic electron-withdrawing groups (e.g.,

) enhances hydrophobic interaction in the allosteric pocket.

-

Antimicrobial: Acylhydrazones against MRSA

Hybridization of the benzothiophene core with acylhydrazone linkers yields compounds active against Methicillin-Resistant Staphylococcus aureus (MRSA).

-

Key Compound: Compound II.b (6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide) [2].[2]

-

SAR Insights:

-

C6-Substitution: A chlorine or fluorine atom at C6 increases metabolic stability and membrane permeability.

-

Linker Rigidity: The acylhydrazone (

) provides a rigid spacer that positions the terminal pyridine ring to interact with DNA gyrase or topoisomerase IV.

-

Summary of Activity Trends

| Target Class | Preferred Position | Linker Type | Key Substituents | Mechanism |

| RTK (EGFR/VEGFR) | C2 | Urea / Amide | 4-OCF3 (Terminal Ph) | ATP-competitive inhibition |

| Antimicrobial | C2 | Acylhydrazone | 6-Cl / 6-F (Core) | DNA Gyrase / Membrane |

| Metabolic (BDK) | C2 | Carboxylic Acid/Amide | 3,6-Dichloro | Allosteric inhibition of BDK |

Part 3: ADME & Pharmacological Optimization

Metabolic Liabilities

The benzothiophene scaffold is susceptible to oxidative metabolism, primarily via Cytochrome P450 enzymes.

-

S-Oxidation: The thiophene sulfur can be oxidized to the sulfoxide or sulfone, altering polarity and binding.

-

Epoxidation: The C2-C3 double bond (if not substituted) is a site for epoxidation, leading to reactive intermediates.

Mitigation Strategies (The "Fluorine Walk")

To enhance metabolic stability, strategic fluorination is employed:

-

4'-Fluoro Substitution: Blocking the para-position of attached phenyl rings prevents hydroxylation.

-

C3-Substitution: Placing a chlorine or methyl group at C3 (via the synthetic Route A described above) sterically hinders S-oxidation and prevents double-bond epoxidation [3].

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Chloro-benzo[b]thiophene-2-carbonyl chloride

This protocol utilizes the "Chlorine-Triggered" cyclization (Route A).

Reagents: substituted cinnamic acid (10 mmol), thionyl chloride (50 mmol), pyridine (0.5 mL), chlorobenzene (anhydrous).

-

Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a calcium chloride drying tube.

-

Addition: Dissolve the cinnamic acid derivative in chlorobenzene (20 mL). Add thionyl chloride dropwise, followed by pyridine.

-

Reflux: Heat the mixture to reflux (approx. 130°C) for 4–6 hours. Note: Evolution of HCl and SO2 gas will occur; use a scrubber.

-

Workup: Distill off excess thionyl chloride and solvent under reduced pressure.

-

Purification: Recrystallize the resulting solid from n-hexane to yield the acid chloride.

-

QC Check: IR spectrum should show a strong carbonyl stretch at ~1760 cm⁻¹ (acid chloride).

-

Protocol B: General Amide Coupling (Schotten-Baumann Conditions)

Suitable for coupling the acid chloride from Protocol A with diverse amines.

Reagents: Acid chloride (from Protocol A), Primary/Secondary Amine (1.1 equiv), Triethylamine (TEA, 2.0 equiv), Dichloromethane (DCM).

-

Dissolution: Dissolve the amine and TEA in dry DCM at 0°C under nitrogen.

-

Coupling: Add a solution of the benzothiophene-2-carbonyl chloride in DCM dropwise over 30 minutes.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Extraction: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO3, then brine.

-

Isolation: Dry over MgSO4, concentrate, and purify via silica gel column chromatography.

References

-

Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents. Source: European Journal of Medicinal Chemistry (via NIH/PubMed), 2023.

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Source: Biomolecules (MDPI), 2022.

-

Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Source: Journal of Biological Chemistry, 2014.

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Source: Medicinal Chemistry (Bentham Science), 2024.[3]

Sources

- 1. Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

Digital Identity and Chemical Synthesis of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide

Abstract

This technical guide provides a comprehensive structural, synthetic, and cheminformatic analysis of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide . Designed for medicinal chemists and data scientists, this document bridges the gap between wet-lab synthesis and digital compound registration. We define the molecule’s precise chemical identity, detail a robust synthetic protocol via amide coupling, and establish the validation metrics required for high-integrity database curation.

Part 1: Structural Definition & Digital Identity

In modern drug discovery, the InChIKey serves as the fixed-length digital anchor for a molecule, allowing cross-referencing between databases (PubChem, ChEMBL) without ambiguity.

Chemical Identifiers

To generate the authoritative InChIKey, the molecule must first be defined by its connection table.

| Identifier Type | Value / String |

| IUPAC Name | N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide |

| Molecular Formula | C₂₂H₁₇NOS |

| Molecular Weight | 343.44 g/mol |

| Canonical SMILES | O=C(Nc1ccc2sccc2c1)C(c3ccccc3)c4ccccc4 |

| Component 1 | Scaffold: 1-Benzothiophene (Position 5 substitution) |

| Component 2 | Linker: Acetamide |

| Component 3 | Tail: Diphenylmethane moiety |

The InChIKey Generation Workflow

The InChIKey is a 27-character hashed version of the InChI string. As this specific derivative is a library compound likely requiring de novo registration in your local ELN (Electronic Lab Notebook), the key is generated via the standard InChI algorithm (v1.06+) using the SMILES provided above.

Projected InChI Layering Logic:

-

Main Layer (Formula): C22H17NOS

-

Connectivity Layer: Defines the backbone (Benzothiophene fused ring + amide linkage + two phenyl rings).

-

Hash Generation: The resulting InChI string is hashed into three blocks (e.g., XXXXXXXXXXXXXX-YYYYYYYYYY-Z).

Critical Note for Registrars: When registering this compound, ensure the stereochemistry layer is set to "Neutral" (N) in the InChIKey unless you are separating atropisomers (unlikely for this structure at room temperature).

Part 2: Synthetic Protocol

The synthesis of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide utilizes a convergent approach, coupling the nucleophilic 5-aminobenzothiophene with the electrophilic diphenylacetyl chloride.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond.

-

Fragment A (Nucleophile): 5-Aminobenzo[b]thiophene.

-

Fragment B (Electrophile): Diphenylacetyl chloride (generated in situ from Diphenylacetic acid).

Reagents & Materials

-

Starting Material A: 5-Aminobenzo[b]thiophene (CAS: 13595-23-8).

-

Starting Material B: Diphenylacetyl chloride (Commercial) OR Diphenylacetic acid + Thionyl Chloride (

). -

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA). -

Catalyst: 4-Dimethylaminopyridine (DMAP) (Optional, 0.1 eq).

Step-by-Step Methodology

Step 1: Preparation of the Electrophile (If using Acid precursor)

-

Dissolve diphenylacetic acid (1.0 eq) in anhydrous DCM under Nitrogen (

). -

Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic drop of DMF.

-

Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

-

Concentrate in vacuo to yield crude diphenylacetyl chloride. Proceed immediately to Step 2.

Step 2: Amide Coupling

-

Setup: Charge a flame-dried Round Bottom Flask (RBF) with 5-aminobenzo[b]thiophene (1.0 eq) and anhydrous DCM (0.1 M concentration).

-

Activation: Add

(2.5 eq) and cool the solution to 0°C using an ice bath. -

Addition: Dissolve the diphenylacetyl chloride (1.1 eq) in a minimal volume of DCM and add dropwise to the amine solution over 15 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Quench: Quench with saturated

solution.

Step 3: Work-up and Purification [1]

-

Extraction: Extract the aqueous layer with DCM (3x).[2]

-

Wash: Wash combined organics with 1N HCl (to remove unreacted amine), then Brine.

-

Drying: Dry over anhydrous

, filter, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (

, Gradient 0-30% EtOAc in Hexanes).

Part 3: Visualization of Workflows

Synthetic Logic Diagram

The following diagram illustrates the convergent synthesis and the critical decision nodes for the coupling agent.

Caption: Convergent synthetic pathway for the generation of the target amide via acid chloride activation.

Cheminformatics Pipeline

This diagram details how the physical molecule is translated into its digital InChIKey.

Caption: Digital registration workflow converting the chemical structure into the hashed InChIKey.

Part 4: Analytical Validation (Self-Validating System)

To ensure the InChIKey corresponds to the correct physical matter, the synthesized compound must meet the following analytical criteria.

Proton NMR ( NMR) Expectations

Solvent: DMSO-

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Amide NH | 10.2 - 10.5 | Singlet (Broad) | 1H | -NH-CO- |

| Benzothiophene C4-H | 8.1 - 8.3 | Doublet | 1H | Ortho to amine |

| Benzothiophene C2/C3/C6/C7 | 7.3 - 7.9 | Multiplet | 4H | Aromatic Ring |

| Diphenyl Phenyls | 7.2 - 7.4 | Multiplet | 10H | Phenyl Rings |

| Methine CH | 5.1 - 5.3 | Singlet | 1H | -CH-(Ph)₂ |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected [M+H]⁺: 344.10 Da

-

Fragmentation Pattern: Expect cleavage of the amide bond, showing fragments for the benzothiophene amine (

) and the diphenylacetyl cation (

Part 5: Contextual Applications in Drug Discovery

The N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide scaffold represents a hybridization of two privileged structures:

-

Benzothiophene: A pharmacophore frequently associated with SERM (Selective Estrogen Receptor Modulator) activity and antimicrobial properties [1].

-

Diphenylacetamide: A motif found in voltage-gated sodium channel blockers and analgesic agents [2].

Research Utility: This compound serves as a valuable chemical probe for exploring Structure-Activity Relationships (SAR) in:

-

Kinase Inhibition: The benzothiophene core mimics the adenine hinge-binding region of ATP.

-

SIRT Inhibition: Analogous structures have shown activity against Sirtuin deacylases.

References

-

International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. [Link]

-

PubChem. (2025).[3] Compound Summary: N,N-Diphenylacetamide (Structural Analog Context). [Link]

-

MDPI. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives. [Link]

Sources

Strategic Exploration of 5-Aminobenzothiophene Amide Analogs: A Technical Guide

Executive Summary

The benzothiophene scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for the indole nucleus found in tryptophan and numerous alkaloids. While the 2- and 3-positions have been exhaustively explored (e.g., Raloxifene, Zileuton), the 5-aminobenzothiophene vector offers a unique geometric trajectory for probing deep hydrophobic pockets in kinases and oxidoreductases.

This guide focuses on the design, synthesis, and biological characterization of 5-aminobenzothiophene amide analogs (

Structural Rationale & Medicinal Chemistry Logic[1]

The 5-Position Vector

In the benzothiophene bicyclic system, the 5-position is electronically distinct. Unlike the 2- and 3-positions, which are susceptible to electrophilic aromatic substitution and metabolic oxidation (sulfoxide formation), the benzene ring positions (4, 5, 6, 7) are more stable.

-

Geometric Projection: Substituents at the 5-position project at an angle of approximately 120° relative to the sulfur atom. In kinase ATP-binding pockets, this vector often points towards the solvent-exposed region or the "gatekeeper" residue, depending on the binding mode.

-

Electronic Effects: The sulfur atom exerts a weak inductive withdrawing effect but a strong resonance donating effect. However, this resonance is largely confined to the thiophene ring. The 5-amino group acts as a handle to fine-tune the electron density of the benzene ring.

The Amide Linkage Strategy

Converting the 5-amino group to an amide (

-

Conformational Restriction: The partial double-bond character of the amide bond (

) restricts rotation, reducing the entropic penalty upon protein binding. -

H-Bond Network: The amide carbonyl acts as a hydrogen bond acceptor, while the

serves as a donor. This is crucial for interacting with backbone residues (e.g., the hinge region of kinases). -

Metabolic Shielding: Primary aromatic amines are often toxicophores (associated with mutagenicity via hydroxylamine formation). Acylation mitigates this risk.

Synthetic Architecture

The synthesis of 5-aminobenzothiophene amides typically follows a "Nitration-Reduction-Coupling" workflow. While Buchwald-Hartwig amination of 5-bromobenzothiophene is possible, the nitro-reduction route is often more cost-effective for early-stage SAR.

Core Synthetic Pathway (DOT Visualization)

Caption: Step-wise synthesis of 5-aminobenzothiophene amides. Note the instability of the free amine intermediate.

Critical Synthetic Considerations

-

Regioselectivity of Nitration: Nitration of benzothiophene with standard mixed acid (

) predominantly yields the 3-nitro isomer. To access the 5-nitro isomer, milder conditions or specific directing groups are often required, or one must separate isomers via column chromatography. Alternatively, starting from 2-bromo-5-nitrobenzaldehyde via the Fiesselmann synthesis is a de novo route that guarantees regiocontrol. -

Handling the Amine: 5-aminobenzothiophene is prone to oxidation. It should be stored under argon or generated in situ and immediately coupled.

Therapeutic Applications & Case Studies

Antitubercular Agents (Targeting DprE1/AlaDH)

Recent literature identifies 5-aminobenzothiophene derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb).

-

Mechanism: The benzothiophene core mimics the adenine moiety of NADH/NAD+, allowing it to bind to cofactor-dependent enzymes like Alanine Dehydrogenase (AlaDH) or Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).

-

SAR Insight: Amides with lipophilic tails (e.g., cyclohexyl or substituted phenyls) attached to the 5-position have shown MIC values in the low micro-molar range (0.78 µg/mL). The hydrophobic tail likely occupies the substrate entry channel.

Kinase Inhibition (PIM1 and Tubulin)

The scaffold is also relevant in oncology.

-

PIM1 Kinase: PIM1 is a serine/threonine kinase overexpressed in leukemia.[1] The 5-amino-amide motif can function as a hinge binder. The aromatic ring of the benzothiophene engages in

-stacking with Phenylalanine residues in the ATP pocket (e.g., Phe49 in PIM1). -

Tubulin: 2-Aroyl-5-aminobenzothiophenes have been reported as tubulin polymerization inhibitors. Here, the 5-amino group (often methylated or acylated) is critical for steric positioning against the colchicine binding site.

Experimental Protocols

Protocol: Synthesis of N-(Benzo[b]thiophen-5-yl)benzamide

Objective: To synthesize a stable amide analog from the 5-nitro precursor.

Reagents:

-

5-Nitrobenzo[b]thiophene (1.0 eq)

-

Iron powder (5.0 eq) / Ammonium Chloride (5.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Solvents: Ethanol/Water (4:1), Dichloromethane (DCM)

Procedure:

-

Reduction: Dissolve 5-nitrobenzo[b]thiophene in EtOH/H2O. Add Fe powder and

. Reflux at 80°C for 2 hours. Monitor by TLC (the amine is highly fluorescent/UV active). -

Work-up (Anaerobic): Filter hot through Celite to remove iron. Concentrate filtrate. Crucial: Do not dry completely to air; proceed immediately to coupling to prevent oxidation.

-

Coupling: Re-dissolve the crude amine in anhydrous DCM under

atmosphere. -

Addition: Cool to 0°C. Add TEA, followed by dropwise addition of benzoyl chloride.

-

Reaction: Stir at room temperature for 4 hours.

-

Purification: Wash with

(sat. aq.) and Brine. Dry over

Protocol: Alamar Blue Assay for Antitubercular Activity (Mtb H37Rv)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized amide.

Procedure:

-

Inoculum: Dilute M. tuberculosis H37Rv culture to

CFU/mL in Middlebrook 7H9 broth. -

Plating: Add 100 µL of culture to 96-well plates containing serial dilutions of the test compound (range 100 µM to 0.1 µM).

-

Controls: Include Rifampicin (positive control) and DMSO (negative control).

-

Incubation: Incubate at 37°C for 5 days.

-

Development: Add 20 µL of Alamar Blue (Resazurin) solution and 12 µL of 10% Tween 80.

-

Readout: Incubate for an additional 24 hours. A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Comparative Data Analysis

The following table summarizes the impact of the 5-position modification on biological activity based on aggregated literature data.

| Compound Class | 5-Position Substituent | Target | Activity (IC50/MIC) | Key Interaction |

| Precursor | General Cytotoxicity | Moderate (10-50 µM) | Non-specific covalent binding | |

| Analog A | PIM1 Kinase | 250 nM | H-bond to hinge (Glu/Leu) | |

| Analog B | M. tuberculosis | 0.78 µg/mL | Hydrophobic pocket of DprE1 | |

| Analog C | Tubulin | 50 nM | Steric block at Colchicine site |

Structure-Activity Relationship (SAR) Visualization

Caption: SAR map highlighting the strategic importance of the 5-position amide linkage.

References

-

Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. Journal of Medicinal Chemistry.

-

Synthesis and Evaluation of Aminated Benzo-Fused Heterocycles in the Discovery of Novel Antimicrobial Agents. ProQuest / University of Connecticut.

-

Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. Bioorganic & Medicinal Chemistry Letters / NIH.

-

Anti-tubercular activities of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine analogues. Bioorganic & Medicinal Chemistry.

-

Benzothiophene synthesis and reactions. Organic Chemistry Portal.

Sources

Methodological & Application

Synthesis of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide from 5-aminobenzothiophene

[1]

Executive Summary

This application note details the robust synthesis of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide , a scaffold relevant to Kv1.3 channel blockers and antifungal research.[1] The protocol addresses two primary synthetic challenges: the reduced nucleophilicity of the 5-aminobenzothiophene (due to the electron-withdrawing nature of the sulfur-containing heteroaromatic ring) and the steric hindrance presented by the 2,2-diphenylacetyl moiety.[1]

We present two validated methodologies:

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the amide bond. The strategic choice involves activating the sterically hindered diphenylacetic acid to ensure complete consumption of the valuable heteroaromatic amine.

Figure 1: Retrosynthetic disconnection showing the convergence of the benzothiophene core and the bulky lipophilic tail.[1]

Critical Material Attributes (CMAs)

| Component | Role | Critical Attribute | Risk Mitigation |

| 5-Aminobenzothiophene | Nucleophile | Air/Light Sensitive; prone to oxidation at sulfur (S-oxide).[1] | Store under Argon/Nitrogen at -20°C. Use freshly opened bottles. |

| 2,2-Diphenylacetyl Chloride | Electrophile | Moisture Sensitive; Hydrolyzes to acid.[1] | Titrate if old; use excess (1.2 eq) to account for hydrolysis. |

| Dichloromethane (DCM) | Solvent | Water Content. | Must be anhydrous (<50 ppm H₂O) to prevent acid chloride quenching. |

| Triethylamine (Et₃N) | Base | HCl Scavenger. | Distill over CaH₂ or use HPLC grade to prevent impurity formation. |

Experimental Protocols

Method A: Acid Chloride Activation (Preferred for Scale-Up)

Rationale: The high reactivity of the acyl chloride overcomes the steric clash of the two phenyl rings, driving the reaction to completion more effectively than standard carbodiimides.

Materials

-

5-Aminobenzothiophene (1.0 eq, 5.0 mmol, 746 mg)[1]

-

2,2-Diphenylacetyl chloride (1.2 eq, 6.0 mmol, 1.38 g)[1]

-

Triethylamine (Et₃N) (2.0 eq, 10.0 mmol, 1.4 mL)[1]

-

Dichloromethane (DCM), Anhydrous (25 mL)[1]

-

DMAP (4-Dimethylaminopyridine) (0.1 eq, catalytic)[1]

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

) for 15 minutes. -

Solubilization: Add 5-aminobenzothiophene (746 mg) and DCM (20 mL). Stir until fully dissolved. Add Et₃N (1.4 mL) and DMAP (61 mg).

-

Cooling: Submerge the flask in an ice/water bath (

). -

Addition: Dissolve 2,2-diphenylacetyl chloride in the remaining DCM (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes via syringe pump or pressure-equalizing dropping funnel.

-

Note: Dropwise addition controls the exotherm and prevents localized concentration spikes that could lead to impurities.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 3:1).[1] The amine (

) should disappear; product (

-

-

Quench: Add saturated aqueous

(20 mL) and stir vigorously for 15 minutes to hydrolyze excess acid chloride. -

Workup:

-

Separate phases. Extract aqueous layer with DCM (

mL). -

Wash combined organics with 1M HCl (20 mL) to remove unreacted amine and DMAP.

-

Wash with Brine (20 mL), dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from hot Ethanol (EtOH). If oil persists, use flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).[1]

Method B: TCFH/NMI Activation (High Throughput / Mild)

Rationale: For parallel synthesis where handling acid chlorides is inconvenient, or if the acid chloride is unavailable. TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) is specifically superior for sterically hindered carboxylic acids compared to HATU/EDC.[1]

Protocol Summary

Mechanism of Action (Method A)

The reaction follows a nucleophilic acyl substitution pathway. The addition of DMAP generates a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the benzothiophene amine than the acid chloride itself.

Figure 2: DMAP-catalyzed nucleophilic acyl substitution mechanism.[1]

Analytical Validation & Expected Data

| Technique | Expected Result | Diagnostic Signals |

| ¹H NMR (400 MHz, DMSO-d₆) | Purity >95% | Amide NH: Singlet |

| LC-MS (ESI+) | [M+H]⁺ Peak | Calc. MW: ~343.44 Da. Expected m/z: 344.1. |

| Appearance | Physical State | Off-white to pale yellow solid. |

Troubleshooting Guide:

-

Low Yield: Check water content in DCM. Hydrolysis of the acid chloride is the most common failure mode.

-

Sticky Solid: Presence of residual diphenylacetic acid. Wash the solid product with saturated

or recrystallize from EtOH/Water. -

Colored Impurities: Oxidation of the thiophene sulfur. Ensure inert atmosphere (

) and avoid heating above

References

-

Benzothiophene Reactivity: Bordwell, F. G.; Stange, H. "Benzothiophene Chemistry.[4] VII. Substitution Reactions of 5-Hydroxy- and 5-Aminobenzothiophene Derivatives." Journal of the American Chemical Society, 1955 , 77(22), 5939–5941.[1] Link[1]

-

Amide Coupling (General): Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005 , 61(46), 10827-10852.[1] Link[1]

-

TCFH for Hindered Amides: Beutner, G. L., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations."[1] Organic Letters, 2018 , 20(14), 4218–4222.[1] Link[1]

-

Purification of Phenylacetamides: "Phenylacetamide." Organic Syntheses, Coll. Vol. 1, p.436 (1941 ); Vol. 4, p.57 (1925 ).[1] Link

Precision Coupling Protocol: N-Acylation of 5-Aminobenzothiophene with Diphenylacetyl Chloride

Abstract & Strategic Significance

This Application Note details the optimized reaction conditions for the synthesis of N-(benzo[b]thiophen-5-yl)-2,2-diphenylacetamide via the N-acylation of 5-aminobenzothiophene with diphenylacetyl chloride.

The benzothiophene scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from selective estrogen receptor modulators (e.g., Raloxifene) to 5-lipoxygenase inhibitors (e.g., Zileuton) [1]. Specifically, amide derivatives of 5-aminobenzothiophene have recently garnered attention as potent Nampt inhibitors (anticancer) and antimicrobial agents [2].

This protocol addresses the specific challenge of coupling a bulky electrophile (diphenylacetyl chloride) with an electron-rich aromatic amine. The procedure prioritizes chemoselectivity —favoring N-acylation over Friedel-Crafts C-acylation—and purity , ensuring the removal of hydrolytic byproducts without tedious chromatography where possible.

Reaction Mechanism & Logic

The transformation follows a Nucleophilic Acyl Substitution pathway.

-

Nucleophilic Attack: The lone pair on the nitrogen of 5-aminobenzothiophene attacks the carbonyl carbon of diphenylacetyl chloride.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination: The chloride ion is expelled, reforming the carbonyl double bond.

-

Deprotonation: The non-nucleophilic base (Triethylamine/DIPEA) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Critical Consideration (Chemoselectivity): Benzothiophenes are susceptible to electrophilic aromatic substitution (C-acylation), particularly at the C3 position. To prevent this, Lewis acids (e.g., AlCl3, ZnCl2) must be strictly avoided. The use of a mild organic base (TEA) in a non-polar aprotic solvent (DCM) ensures the reaction proceeds exclusively at the nitrogen atom [3].

Visualizing the Pathway

Figure 1: Mechanistic pathway for the N-acylation of 5-aminobenzothiophene.

Optimization & Screening

The steric bulk of the diphenylacetyl group can retard the reaction rate. The following matrix summarizes the optimization of solvent and base to maximize yield and minimize side reactions.

Table 1: Reaction Condition Optimization Matrix

| Entry | Solvent | Base (Equiv) | Catalyst | Temp | Yield | Notes |

| 1 | DCM | TEA (1.[1]2) | None | 0°C → RT | 88% | Recommended. Cleanest profile. |

| 2 | THF | DIPEA (1.5) | None | 0°C → RT | 82% | Slower reaction; difficult salt removal. |

| 3 | DMF | Pyridine (2.0) | None | 60°C | 65% | Significant impurities; difficult workup. |

| 4 | DCM | TEA (1.2) | DMAP (0.1) | RT | 91% | Faster, but risk of bis-acylation. Use only if Entry 1 is sluggish. |

| 5 | Toluene | K2CO3 (2.0) | None | Reflux | 40% | Low solubility of amine; thermal degradation. |

Key Insight: Dichloromethane (DCM) is the superior solvent due to the high solubility of both reactants and the insolubility of the triethylamine hydrochloride salt, which often precipitates out, driving the reaction to completion.

Standard Operating Procedure (SOP)

Materials & Reagents[1][2][3][4][5][6][7][8]

-

Limiting Reagent: 5-Aminobenzothiophene (1.0 equiv)

-

Electrophile: Diphenylacetyl chloride (1.1 equiv)

-

Base: Triethylamine (TEA) (1.2 – 1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration relative to amine)

-

Quench: Sat. NaHCO3, 1M HCl, Brine.

Step-by-Step Protocol

Step 1: Preparation (0 - 15 min)

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Add 5-aminobenzothiophene (1.0 equiv) and anhydrous DCM (10 mL per mmol amine).

-

Add Triethylamine (1.2 equiv) via syringe.

-

Cool the mixture to 0°C using an ice-water bath.

Step 2: Acylation (15 min - 4 h)

-

Dissolve diphenylacetyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.

-

Add the acid chloride solution dropwise to the amine mixture over 10-15 minutes. Note: Exothermic reaction; control addition rate to maintain 0°C.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[2]

-

Target: Disappearance of amine starting material.

-

Observation: Product typically runs higher (less polar) than the free amine.

-

Step 3: Workup (30 min)

-

Quench the reaction by adding water (equal volume).

-

Transfer to a separatory funnel. Extract the aqueous layer with DCM (2x).

-

Acid Wash: Wash combined organics with 1M HCl (removes unreacted amine and TEA).

-

Base Wash: Wash with Sat. NaHCO3 (removes hydrolyzed diphenylacetic acid).

-

Brine Wash: Wash with saturated NaCl solution.

-

Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Step 4: Purification

-

Primary Method (Recrystallization): The crude solid is often pure enough. If not, recrystallize from hot Ethanol or an EtOAc/Hexane mixture.

-

Secondary Method (Chromatography): Flash column chromatography on silica gel (Gradient: 0% → 30% EtOAc in Hexanes).

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of the target amide.

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of diphenyl group. | Add 5-10 mol% DMAP as a nucleophilic catalyst. Increase time to 12h. |

| Precipitate in Flask | TEA·HCl salt formation (Normal). | This confirms the reaction is proceeding. Do not filter until workup (it dissolves in water). |

| Starting Material Persists | Wet solvent (Hydrolysis of acid chloride). | Ensure DCM is anhydrous.[1] Use fresh acid chloride or add excess (1.5 equiv). |

| Extra Spots on TLC | C-acylation (rare) or Bis-acylation. | Ensure no Lewis acids are present. Keep temp at 0°C during addition. |

Safety & Handling

-

Diphenylacetyl Chloride: Corrosive and lachrymator. Hydrolyzes to release HCl gas. Handle in a fume hood.

-

5-Aminobenzothiophene: Harmful if swallowed or inhaled. Potential skin sensitizer.

-

Dichloromethane: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton recommended; Nitrile provides only short-term splash protection).

References

-

Khedkar, B. et al. (2024).[3] Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. Available at: [Link][4][5][6]

-

Miao, C. et al. (2016).[7] Identification of benzothiophene amides as potent inhibitors of human nicotinamide phosphoribosyltransferase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Bordwell, F. G. & Stange, H. (1955). Benzothiophene Chemistry.[8][2][7][9] VII. Substitution Reactions of 5-Hydroxy- and 5-Aminobenzothiophene Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Pharmacologically active benzo[b]thiophen derivatives. Part IV. 5- and 6-Alkyl derivatives with an N-alkyl-N-(2-chloroethyl)aminomethyl group in the 3-position - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Identification of benzothiophene amides as potent inhibitors of human nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.hud.ac.uk [pure.hud.ac.uk]

- 9. ijpsjournal.com [ijpsjournal.com]

Protocol for Amide Bond Formation in Benzothiophene Derivatives: A Detailed Guide for Synthetic Chemists

The benzothiophene scaffold is a privileged structure in medicinal chemistry and materials science, with its derivatives showing a wide range of biological activities and interesting electronic properties.[1][2] The formation of an amide bond connected to this heterocyclic system is a crucial step in the synthesis of many of these valuable compounds. This guide provides a detailed, experience-driven protocol for the successful synthesis of benzothiophene amides, offering insights into the selection of coupling reagents, reaction optimization, and troubleshooting common challenges.

Foundational Principles of Amide Bond Formation

The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[3] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus making the carbonyl carbon more susceptible to nucleophilic attack by the amine. The choice of the activating agent, or "coupling reagent," is critical and depends on the specific properties of the benzothiophene substrate and the amine coupling partner.

Choosing Your Coupling Strategy: A Comparative Overview

Several classes of coupling reagents are available, each with its own mechanism, advantages, and disadvantages. The three most common and effective strategies for benzothiophene derivatives are carbodiimide-based methods, uronium/aminium salt-based methods, and phosphonium salt-based methods.

| Coupling Reagent Class | Examples | Key Advantages | Potential Challenges |

| Carbodiimides | EDC, DCC | Cost-effective, readily available. | Racemization risk (mitigated by additives), byproduct removal can be difficult (especially DCU). |

| Uronium/Aminium Salts | HATU, HBTU | High efficiency, fast reaction times, low racemization.[4][5] | Higher cost, potential for side reactions with the amine. |

| Phosphonium Salts | PyBOP, BOP | High reactivity, effective for hindered substrates. | Generation of carcinogenic HMPA (for BOP), byproduct removal. |

The Mechanism of Action: A Visual Explanation

To make an informed decision, it is essential to understand the underlying reaction mechanisms.

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. However, this intermediate can also undergo an intramolecular rearrangement to a stable N-acylurea, a common side reaction. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable active ester, which is less prone to side reactions and racemization.

Figure 1: EDC/HOBt coupling workflow.

Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents.[4] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[6] This active ester is then readily attacked by the amine to yield the desired amide.[4]

Figure 2: HATU-mediated coupling workflow.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates used.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of benzothiophene carboxylic acids and amines.

Materials:

-

Benzothiophene carboxylic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

DIPEA or Triethylamine (2.5 equiv)

-

Anhydrous DMF or DCM (to a concentration of 0.1-0.5 M)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzothiophene carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

-

Dissolve the mixture in anhydrous DMF or DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

-

Add DIPEA (2.5 equiv) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly effective for challenging couplings, including those with sterically hindered or electron-deficient amines.[7][8]

Materials:

-

Benzothiophene carboxylic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA (3.0 equiv)

-

Anhydrous DMF (to a concentration of 0.1-0.5 M)

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the benzothiophene carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

-

Add DIPEA (3.0 equiv) dropwise to the stirred solution at room temperature.

-

Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

-

Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

-

Once the reaction is complete, dilute with ethyl acetate and wash with water or brine to remove DMF and excess reagents.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Troubleshooting and Field-Proven Insights

Low Yield or No Reaction:

-

Check Amine Nucleophilicity: Electron-deficient anilines or sterically hindered amines can be poor nucleophiles.[7] For these substrates, HATU is often a better choice than EDC/HOBt.[8]

-

Ensure Anhydrous Conditions: Water can hydrolyze the activated intermediates, leading to low yields. Ensure all glassware is oven-dried and use anhydrous solvents.

-

Order of Addition: For HATU couplings, pre-activating the carboxylic acid before adding the amine is crucial to avoid the formation of a guanidinium byproduct from the reaction of HATU with the amine.

Side Reactions:

-

Racemization: For chiral benzothiophene carboxylic acids, the use of additives like HOBt or HOAt is essential to minimize racemization. Running the reaction at lower temperatures (0 °C to room temperature) can also help.

-

N-acylurea Formation: With carbodiimide reagents, this side product can be minimized by using HOBt and ensuring the amine is sufficiently reactive to trap the O-acylisourea intermediate quickly.

Purification Challenges:

-

Byproduct Removal: The urea byproduct from DCC is largely insoluble in many organic solvents and can be removed by filtration. The urea from EDC is water-soluble and can be removed by an aqueous workup.[9]

-

Polarity: The polarity of the benzothiophene amide product will vary depending on the substituents. A careful selection of the solvent system for column chromatography is necessary for effective purification.

Conclusion

The successful synthesis of benzothiophene amides is readily achievable with a systematic approach to reagent selection and reaction optimization. By understanding the underlying mechanisms of common coupling reagents and anticipating potential challenges, researchers can efficiently access a diverse range of these important compounds. The protocols and insights provided in this guide serve as a solid foundation for developing robust and reproducible synthetic routes in the pursuit of novel therapeutics and advanced materials.

References

- (2025, August 7).

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

- (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC.

- (2024, June 10).

- (2014, September 30). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold.

- Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. PMC.

- (2021, October 20).

- (2015, May 12). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing.

- (2024, September 11).

- (2015, November 5). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- (2022, May 10). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. PMC.

- US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.

- (2018, August 11).

- (2024, July 3).

- (2015, November 5). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.

- (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).

- (2025, August 7). Synthesis of new bioactive benzothiophene derivatives.

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

- Amine to Amide (EDC + HOBt). Common Organic Chemistry.

- Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida.

- H

- (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

- (2026, January 30).

- Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermedi

- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H

- Amide coupling reaction in medicinal chemistry. Coupling reagents.

- instructions - edc. ThermoFisher.

- Coupling Reagents. AAPPTEC - Peptides.

- (2021, December 2). Insight into Regioselective Control in Aerobic Oxidative C–H/C–H Coupling for C3-Arylation of Benzothiophenes: Toward Structurally Nontraditional OLED Materials.

- (2025, September 13). What is the correct order of addition for EDCI and HOBt? r/Chempros - Reddit.

- Thiophene amide. Sigma-Aldrich.

- (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

- Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative.

- MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. hepatochem.com [hepatochem.com]

- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 5. HATU - Enamine [enamine.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. reddit.com [reddit.com]

- 9. peptide.com [peptide.com]

Application Note: Solvent Selection & Process Optimization for N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide Synthesis

Executive Summary

This application note provides a definitive guide for the synthesis of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide , focusing critically on solvent selection. While traditional protocols often default to dichloromethane (DCM) or dimethylformamide (DMF), these choices introduce significant downstream processing bottlenecks and environmental liabilities.

Based on solubility parameters, reaction kinetics, and green chemistry principles (CHEM21 guidelines), this guide recommends 2-Methyltetrahydrofuran (2-MeTHF) as the superior solvent. It offers the optimal balance of reactant solubility, product precipitation potential, and facile aqueous workup, outperforming legacy chlorinated solvents.

Reaction Mechanics & Solvent Criticality

The synthesis involves the N-acylation of 1-benzothiophen-5-amine (nucleophile) with 2,2-diphenylacetyl chloride (electrophile).

The Chemical Challenge

-

Nucleophilicity: The amine on the benzothiophene ring is moderately nucleophilic but electron-withdrawing effects from the sulfur heterocycle can reduce reactivity compared to simple anilines.

-

Steric Bulk: The 2,2-diphenyl moiety is sterically demanding. Solvents that promote "cage effects" or high viscosity may slow kinetics.

-

Solubility Differential:

-

Reactants: Highly lipophilic.

-

Product: The resulting amide possesses significant hydrophobic character (three aromatic systems) but often exhibits high lattice energy, making it prone to crashing out of non-polar solvents.

-

Solvent Selection Matrix

The following table compares potential solvents against critical process parameters.

| Solvent | Solubility (Reactants) | Solubility (Product) | Workup Efficiency | Green Score* | Recommendation |

| DCM | Excellent | Good | Moderate (Emulsions) | Poor | Legacy/Avoid |

| DMF | Excellent | Excellent | Poor (High BP, water miscibility) | Poor | Avoid |

| THF | Good | Good | Moderate (Water miscibility) | Moderate | Alternative |

| 2-MeTHF | Excellent | Moderate | Excellent (Clean phase split) | High | Preferred |

| Toluene | Moderate | Low | Good | High | Crystallization Only |

*Green Score based on GSK and CHEM21 solvent selection guides.

Strategic Workflow Visualization

The following diagram illustrates the decision logic and process flow for the synthesis, highlighting the advantages of the 2-MeTHF route.

Figure 1: Process flow diagram contrasting the Legacy DCM route with the optimized 2-MeTHF route. The 2-MeTHF pathway minimizes solvent swaps and workup complexity.

Experimental Protocols

Protocol A: The Optimized "Green" Method (Recommended)

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) Base: Triethylamine (Et₃N) or aqueous Na₂CO₃ (Schotten-Baumann conditions)

Rationale: 2-MeTHF is derived from renewable resources (corn cobs/bagasse). Unlike THF, it is not miscible with water, allowing for direct aqueous washes without an extraction step.

Step-by-Step Procedure:

-

Preparation: In a dry 3-neck round-bottom flask equipped with a nitrogen inlet and thermometer, dissolve 1-benzothiophen-5-amine (1.0 equiv) in 2-MeTHF (10 volumes relative to amine mass).

-

Base Addition: Add Triethylamine (1.2 equiv). Cool the mixture to 0–5 °C using an ice bath.

-

Note: If using Schotten-Baumann conditions, substitute TEA with 10% Na₂CO₃ (aq) (5 volumes) and stir vigorously to create an emulsion.

-

-

Acylation: Dropwise add a solution of 2,2-diphenylacetyl chloride (1.1 equiv) in 2-MeTHF (2 volumes) over 30 minutes. Maintain internal temperature <10 °C to prevent bis-acylation or decomposition.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Heptane) or HPLC. Target <1% remaining amine.

-

-

Workup (The 2-MeTHF Advantage):

-

Add water (5 volumes) to the reaction mixture. Stir for 10 minutes.

-

Allow phases to separate. The organic layer (2-MeTHF) will be on top. Remove the aqueous bottom layer (containing amine salts).

-

Wash the organic layer with 1M HCl (to remove unreacted amine) followed by saturated NaHCO₃ (to remove unreacted acid).

-

-

Isolation:

-

Heat the 2-MeTHF solution to 50 °C.

-

Slowly add n-Heptane (antisolvent) until slight turbidity is observed (approx. ratio 1:1 2-MeTHF:Heptane).

-

Cool slowly to 0 °C to crystallize the product.

-

Filter and wash with cold Heptane.

-

Protocol B: The Legacy Method (For Reference)

Solvent: Dichloromethane (DCM) Base: Pyridine or Triethylamine

Step-by-Step Procedure:

-

Dissolve 1-benzothiophen-5-amine (1.0 equiv) in DCM (15 volumes).

-

Add Triethylamine (1.5 equiv). Cool to 0 °C.

-

Add 2,2-diphenylacetyl chloride (1.1 equiv) portion-wise.

-

Stir at RT for 3 hours.

-

Workup: Wash with water, 1M HCl, and Brine.

-

Critical Issue: DCM/Water separations are prone to emulsions with amide products. Phase separation may take >30 mins.

-

-

Isolation: Dry over MgSO₄, filter, and evaporate to dryness. Recrystallize the residue from Ethanol/Water.

Technical Insights & Troubleshooting

Controlling Impurities

-

Impurity: N,N-diacylated species.

-

Cause: Excess acid chloride or high temperatures.

-

Solution: Strict temperature control (<10 °C during addition) and stoichiometry control (1.05–1.1 equiv of acid chloride).

-

-

Impurity: Hydrolyzed Acid (2,2-diphenylacetic acid).

-

Cause: Wet solvent.

-

Solution: 2-MeTHF forms an azeotrope with water. If the solvent is wet, distill off 10% of the volume prior to adding the acid chloride to dry the system azeotropically.

-

Why Not DMF?

While DMF dissolves everything perfectly, removing it requires multiple water washes (which crashes out the product prematurely and traps impurities) or high-vacuum distillation (thermal stress). 2-MeTHF avoids this entirely.

References

-

Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chemistry, 2008, 10, 31-36. [Link]

-

CHEM21 Solvent Guide: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[1][2] Green Chemistry, 2016, 18, 288-296.[1] [Link]

-

GSK Solvent Sustainability Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13, 854-862. [Link]

-

2-MeTHF in Biocatalysis and Synthesis: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012, 5, 1369–1379. [Link]

Sources

Recrystallization methods for diphenylacetamide derivatives

Application Note: Advanced Recrystallization Strategies for Diphenylacetamide Derivatives

Executive Summary

The purification of diphenylacetamide derivatives (e.g.,

This guide details the thermodynamic rationale and practical protocols for purifying this class of lipophilic amides. We address the specific challenge of "oiling out"—a common failure mode where the amide separates as a liquid phase before crystallizing—and provide solvent-system selection criteria based on Hansen Solubility Parameters (HSP).

Strategic Solvent Selection: The Science of Solubility

Diphenylacetamide derivatives possess a unique duality:

-

Lipophilic Domain: Two phenyl rings create significant hydrophobicity and steric bulk, favoring interaction with aromatic solvents (toluene) or chlorinated solvents (DCM).

-

Polar Domain: The amide moiety (

) accepts hydrogen bonds at the carbonyl oxygen and, in primary/secondary amides, donates hydrogen bonds via the

Selection Logic:

-

Ethanol (95%): The industry standard. The hydroxyl group H-bonds with the amide carbonyl, solubilizing the compound at high temperatures. Upon cooling, the hydrophobic effect of the phenyl rings dominates, driving crystallization.

-

Toluene: Excellent for removing polar impurities (like inorganic salts) which are insoluble in hot toluene. It interacts via

stacking with the phenyl rings of the substrate. -

Ethyl Acetate/Hexane: A tunable binary system. Ethyl acetate solvates the amide; hexane acts as the anti-solvent to lower solubility gradually.

Table 1: Solvent Performance Matrix for Diphenylacetamides

| Solvent System | Classification | Key Application | Pros | Cons |

| Ethanol (95%) | Protogenic Polar | General Purpose (2,2-diphenylacetamide) | High recovery; eco-friendly; removes ionic impurities. | Risk of oiling out if water content is too high. |